tert-Butyl cyclobutyl(5-(pyrrolidin-2-yl)pyridin-2-yl)carbamate
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Overview
Description
tert-Butyl cyclobutyl(5-(pyrrolidin-2-yl)pyridin-2-yl)carbamate is a complex organic compound that features a tert-butyl group, a cyclobutyl ring, and a pyrrolidinyl-pyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include tert-butyl carbamate, cyclobutyl bromide, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl cyclobutyl(5-(pyrrolidin-2-yl)pyridin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
tert-Butyl cyclobutyl(5-(pyrrolidin-2-yl)pyridin-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl cyclobutyl(5-(pyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar functional groups but lacking the cyclobutyl and pyrrolidinyl-pyridinyl moieties.
tert-Butyl N-(2-(pyrrolidin-2-yl)pyridin-2-yl)carbamate: Similar but without the cyclobutyl group.
Uniqueness
tert-Butyl cyclobutyl(5-(pyrrolidin-2-yl)pyridin-2-yl)carbamate is unique due to its combination of a cyclobutyl ring and a pyrrolidinyl-pyridinyl moiety, which imparts distinct chemical and biological properties not found in simpler analogs .
Properties
Molecular Formula |
C18H27N3O2 |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
tert-butyl N-cyclobutyl-N-(5-pyrrolidin-2-ylpyridin-2-yl)carbamate |
InChI |
InChI=1S/C18H27N3O2/c1-18(2,3)23-17(22)21(14-6-4-7-14)16-10-9-13(12-20-16)15-8-5-11-19-15/h9-10,12,14-15,19H,4-8,11H2,1-3H3 |
InChI Key |
WPKBOKOUBHPWRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CCC1)C2=NC=C(C=C2)C3CCCN3 |
Origin of Product |
United States |
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